molecular formula C20H23F3N4O3S B609851 PBTZ169 CAS No. 1377239-83-2

PBTZ169

Cat. No.: B609851
CAS No.: 1377239-83-2
M. Wt: 456.5 g/mol
InChI Key: BJDZBXGJNBMCAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of PBTZ169, also known as Macozinone, is an enzyme called decaprenylphosphoryl ribose oxidase, or DprE1 . This enzyme plays a vital role in the biosynthesis of key cell wall components in Mycobacterium tuberculosis .

Mode of Action

Macozinone interacts with its target, DprE1, by forming a covalent bond with the active-site Cys387 residue . This interaction results in the covalent inhibition of DprE1 , effectively blocking the enzyme’s function and disrupting the biosynthesis of key cell wall components .

Biochemical Pathways

The inhibition of DprE1 by Macozinone affects the synthesis of arabinan polymers, which are essential components of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to downstream effects that compromise the structural integrity of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of Macozinone have been studied in clinical trials. It has been shown to have a linear pharmacokinetic profile in the dosage range up to 640 mg after single and multiple administration . The preferred regimen of Macozinone intake is administration after meals .

Result of Action

The result of Macozinone’s action is the bactericidal effect against Mycobacterium tuberculosis . By inhibiting the essential enzyme DprE1, Macozinone disrupts the biosynthesis of key cell wall components, leading to the death of the bacteria .

Action Environment

The action of Macozinone can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by food intake, as indicated by the preferred regimen of administration after meals . Additionally, the drug’s efficacy can be influenced by the metabolic state of the bacteria, which can vary depending on the microenvironment within the host .

Biochemical Analysis

Biochemical Properties

Macozinone covalently inhibits DprE1, an enzyme essential for the biosynthesis of key cell wall components . This interaction is crucial for its function as it disrupts the synthesis of the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis .

Cellular Effects

Macozinone has been shown to have additive effects with many TB therapeutic agents, both marketed and in development, and has synergic effects with bedaquiline and clofazimine in preclinical models . This suggests that Macozinone can influence cell function by interacting with various cellular processes and pathways.

Molecular Mechanism

The molecular mechanism of Macozinone involves the inhibition of the essential flavoprotein DprE1 by forming a covalent bond with the active-site Cys387 residue . This interaction disrupts the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Macozinone have been observed over time. For instance, a Multiple Ascending Dose study in 2016 investigated the safety, tolerability, and pharmacokinetics of Macozinone at doses up to 640 mg once daily for 14 days and revealed a good safety profile of the drug .

Dosage Effects in Animal Models

Animal tests have shown that Macozinone is very effective when combined with two existing TB drugs, pyrazinamide and bedaquiline

Metabolic Pathways

Macozinone is involved in the metabolic pathway that synthesizes the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis . It interacts with the enzyme DprE1 in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Macozinone is synthesized through a multi-step process starting from commercially available reagents. The synthesis involves the formation of a benzothiazinone core, followed by the introduction of a piperazine moiety. The key steps include:

Industrial Production Methods

Industrial production of macozinone involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process typically includes:

  • Large-scale cyclization reaction to form the benzothiazinone core.
  • Efficient introduction of the piperazine moiety.
  • Purification using industrial-scale chromatography techniques.
  • Crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Macozinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Macozinone has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of benzothiazinones.

    Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

    Medicine: Undergoing clinical trials for the treatment of tuberculosis, particularly multidrug-resistant strains.

    Industry: Potential use in the development of new antitubercular drugs

Comparison with Similar Compounds

Macozinone is part of the benzothiazinone class of compounds, which includes other similar compounds such as BTZ043. Compared to these compounds, macozinone has shown superior potency and a unique mechanism of action. Similar compounds include:

Macozinone stands out due to its high potency, unique mechanism of action, and potential to treat multidrug-resistant tuberculosis .

Properties

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZBXGJNBMCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377239-83-2
Record name Macozinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macozinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACOZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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